molecular formula C19H20N4O3 B185444 1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine CAS No. 143692-18-6

1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine

货号: B185444
CAS 编号: 143692-18-6
分子量: 352.4 g/mol
InChI 键: SMGACXZFVXKEAX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

GYKI-53655 的合成涉及多个步骤,从制备核心苯并二氮杂卓结构开始。合成路线通常包括以下步骤:

GYKI-53655 的工业生产方法没有得到广泛的记录,但实验室合成方法为扩大生产过程提供了基础。

化学反应分析

GYKI-53655 经历了各种化学反应,包括:

    氧化: 该化合物在特定条件下可以被氧化形成不同的氧化产物。

    还原: 还原反应可以修饰官能团,可能改变化合物的活性。

    取代: 取代反应可以引入新的官能团,这可能会增强或改变化合物的性质。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 形成的主要产物取决于所使用的特定反应条件和试剂 .

科学研究应用

Anxiolytic Effects

Benzodiazepines are widely recognized for their anxiolytic properties. Research indicates that derivatives like 1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine may exhibit similar effects. Studies have shown that compounds within this class can modulate GABA_A receptors, leading to enhanced inhibitory neurotransmission and reduced anxiety symptoms in preclinical models .

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective qualities. For instance, in vitro studies have demonstrated that related benzodiazepines can protect neurons from excitotoxic damage caused by glutamate receptor activation . This property is particularly relevant in the context of neurodegenerative diseases and stroke.

Sleep Disorders

Given the sedative effects commonly associated with benzodiazepines, this compound is also being investigated for its potential use in treating sleep disorders. Its ability to enhance GABAergic transmission may facilitate sleep induction and maintenance .

Structure-Activity Relationship (SAR)

The unique structural elements of this compound provide a basis for exploring structure-activity relationships (SAR). By modifying various functional groups, researchers aim to optimize the efficacy and safety profiles of new therapeutic agents derived from this scaffold .

Table: SAR Insights

ModificationEffect on ActivityReference
Amine GroupEnhances anxiolytic activity
Methylenedioxy MoietyIncreases neuroprotective effects
Carbamoyl GroupModulates sedative properties

Case Study 1: GABA_A Modulation

In a study examining the effects of benzodiazepine derivatives on GABA_A receptor modulation, it was found that compounds similar to 1-(4-Aminophenyl)-3-methylcarbamoyl exhibited significant anxiolytic effects in animal models. These findings support the hypothesis that modifications to the benzodiazepine structure can lead to enhanced therapeutic outcomes .

Case Study 2: Neuroprotection Against AMPA Toxicity

A notable study investigated the neuroprotective effects of a related compound against AMPA-induced toxicity in cultured neurons. The results indicated that these benzodiazepine derivatives could significantly reduce neuronal death and preserve cell viability, highlighting their potential in treating conditions like Alzheimer's disease .

作用机制

GYKI-53655 通过与 α-氨基-3-羟基-5-甲基-4-异恶唑丙酸受体(一种离子型谷氨酸受体)结合发挥作用。通过作为非竞争性拮抗剂,它抑制受体的活性,阻止钙离子的流入以及随后的神经元兴奋。 这种机制对于其神经保护和抗惊厥作用至关重要 .

相似化合物的比较

GYKI-53655 与其他类似化合物相比是独特的,因为它对 α-氨基-3-羟基-5-甲基-4-异恶唑丙酸受体的特异性结合亲和力和非竞争性拮抗作用。类似的化合物包括:

这些比较突出了 GYKI-53655 的独特之处,使其成为科学研究和潜在治疗应用的宝贵工具。

生物活性

1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine is a compound belonging to the benzodiazepine family, which has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H20N4O3
  • Molecular Weight : 352.394 g/mol
  • Structure : The compound features a methylenedioxy group, which is significant for its biological activity.

The primary mechanism of action involves the compound's interaction with the AMPA receptor, a subtype of glutamate receptors in the central nervous system. Research indicates that this compound acts as a noncompetitive antagonist of AMPA receptors, influencing synaptic transmission and potentially offering therapeutic benefits in neurological disorders.

Key Findings:

  • The compound significantly inhibits AMPA receptor desensitization rates without affecting deactivation rates, suggesting a selective modulation of receptor kinetics .
  • The presence of an electron-withdrawing group on the phenyl ring enhances its inhibitory potency .

Biological Activity

This compound exhibits several biological activities:

Neuropharmacological Effects

  • Neuroprotective Properties : The compound has been shown to protect neuronal cells from excitotoxicity induced by excessive glutamate release, which is implicated in various neurodegenerative diseases.
  • Anxiolytic Effects : Similar to other benzodiazepines, it may exhibit anxiolytic properties by modulating neurotransmitter systems.

In Vitro Studies

Table 1 summarizes key findings from in vitro studies assessing the biological activity of this compound:

Study ReferenceBiological ActivityObservations
AMPA Receptor InhibitionSignificant inhibition of desensitization rates; no effect on deactivation rates.
NeuroprotectionProtects against excitotoxicity in neuronal cultures.
Structural AnalysisIdentifies structural features critical for biological activity.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Neuroprotection :
    • A study demonstrated that treatment with the compound in rat models reduced neuronal loss associated with glutamate-induced toxicity. Behavioral assessments indicated improved cognitive function post-treatment.
  • Clinical Implications :
    • While primarily studied in vitro and in animal models, preliminary findings suggest potential applications in treating conditions like epilepsy and anxiety disorders due to its modulatory effects on AMPA receptors.

属性

IUPAC Name

5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-11-7-13-8-16-17(26-10-25-16)9-15(13)18(22-23(11)19(24)21-2)12-3-5-14(20)6-4-12/h3-6,8-9,11H,7,10,20H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGACXZFVXKEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C=C2C(=NN1C(=O)NC)C4=CC=C(C=C4)N)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276296
Record name GYKI-53655
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143692-18-6
Record name LY-300168
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143692186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GYKI-53655
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-300168
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X46FC5N190
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine
Reactant of Route 2
1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine
Reactant of Route 3
1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine
Reactant of Route 4
Reactant of Route 4
1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine
Reactant of Route 5
Reactant of Route 5
1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine
Reactant of Route 6
1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。